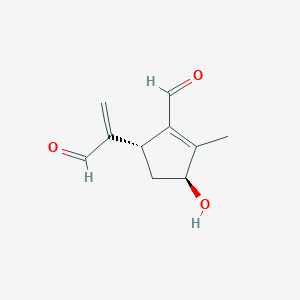

8,9-Didehydro-7-hydroxydolichodial

説明

特性

IUPAC Name |

(3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDWCXQOXACSB-SCZZXKLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC1O)C(=C)C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243290 |

Source

|

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97856-19-4 |

Source

|

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097856194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8,9-Didehydro-7-hydroxydolichodial: Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,9-Didehydro-7-hydroxydolichodial is a naturally occurring iridoid compound isolated from plants of the Patrinia genus, notably Patrinia villosa. Iridoids are a class of monoterpenoids known for their diverse biological activities, and this compound has demonstrated potential as a cytotoxic agent against certain cancer cell lines. This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and isolation protocols for this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also incorporates general characteristics of iridoids to provide a broader context for its potential physicochemical properties and reactivity.

Chemical Properties

Detailed experimental spectroscopic and physicochemical data for this compound are not extensively available in the reviewed scientific literature. The following tables summarize the available computed and general properties.

General and Computed Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Oil | ChemFaces |

| CAS Number | 97856-19-4 | [2] |

| Class | Iridoid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces |

| XLogP3 (Computed) | -0.4 | ECHEMI |

| Hydrogen Bond Donor Count (Computed) | 1 | ECHEMI |

| Hydrogen Bond Acceptor Count (Computed) | 3 | ECHEMI |

| Topological Polar Surface Area (Computed) | 54.4 Ų | ECHEMI |

General Chemical Properties of Iridoids

Iridoids, as a class, exhibit certain general chemical characteristics that are likely applicable to this compound.

| Property | Description |

| Taste | Often characterized by a deterrent bitter taste. |

| Stability | Aglycones are often unstable and sensitive to acids and enzymes. Stability is structure-dependent, with some being sensitive to heat, alkaline, and strong acid conditions. |

| Reactivity | The cyclopentane (B165970) ring can be cleaved, leading to the formation of secoiridoids. |

Biological Activity

Research has indicated that this compound possesses cytotoxic properties against cancer cell lines.

| Cell Line | Activity | IC₅₀ Value |

| HCT116 (Human Colon Cancer) | Inhibits cell viability | 6.1 ± 2.2 μM |

| Human Glioma Stem Cells | Cytotoxic effect | Not specified |

The specific signaling pathways through which this compound exerts its cytotoxic effects have not been elucidated in the available literature. However, other iridoids isolated from Patrinia species have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB and STAT3 signaling pathways.[3][4]

Experimental Protocols

Isolation of this compound from Patrinia villosa

The following protocol is based on methodologies reported for the isolation of iridoids from Patrinia villosa.

1. Extraction:

- Dried and crushed aerial parts of Patrinia villosa are extracted with methanol (B129727) (MeOH).[5]

- The resulting MeOH extract is suspended in water and successively partitioned with hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).[5]

2. Chromatographic Separation:

- The n-butanol fraction is subjected to silica (B1680970) gel column chromatography.[5]

- The column is eluted with a solvent system of dichloromethane-methanol-water (e.g., in a gradient from 7:1:0.5 to 6:4:1).[5]

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Further purification of fractions containing the target compound is achieved through repeated silica gel column chromatography with different solvent systems (e.g., EtOAc-MeOH-H₂O).[5]

3. Final Purification:

- Final purification to yield this compound can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Structural Context of Iridoids in Patrinia

To understand the chemical context of this compound, it is useful to visualize the classification of iridoids found in the Patrinia genus.

References

Unveiling the Natural Origins of 8,9-Didehydro-7-hydroxydolichodial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and biosynthetic origins of the iridoid 8,9-Didehydro-7-hydroxydolichodial. This document is tailored for researchers, scientists, and professionals in drug development seeking comprehensive information on this bioactive compound.

Executive Summary

This compound is an iridoid that has been isolated from the plant Patrinia villosa, a member of the Valerianaceae family. Notably, this compound is not naturally present in the raw plant material but is a heat-generated artifact formed from its precursor, valerosidate (B151126), during traditional boiling water extraction methods. This guide details the known natural source, provides a comprehensive experimental protocol for its isolation and purification, and presents a putative biosynthetic pathway. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Natural Source and Formation

The sole documented natural source of this compound is the plant Patrinia villosa (Thunb.) Juss. However, it is crucial to understand that this compound is generated during the extraction process. The naturally occurring precursor in the plant is valerosidate. Through the application of heat during aqueous extraction, valerosidate undergoes a chemical transformation to yield this compound.

Quantitative Data

The following table summarizes the available quantitative data regarding the extraction and isolation of this compound from Patrinia villosa. It is important to note that the final yield of the pure compound is not explicitly detailed in the primary literature, however, the initial extraction yield provides a baseline for potential laboratory-scale production.

| Parameter | Value | Source |

| Starting Material | Dried herb of Patrinia villosa | [1] |

| Initial Extraction Yield (Crude Water Extract) | 15.3% (w/w) | [1] |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Patrinia villosa, based on published research.[1]

Aqueous Extraction

-

Soaking: 400 g of dried Patrinia villosa herb is soaked in distilled water at room temperature for 1 hour.

-

Boiling: The mixture is then boiled at 100°C for 1 hour.

-

Filtration: After cooling, the extract solution is filtered using filter paper.

-

Second Extraction: The plant material is re-extracted with an equal volume of distilled water for an additional hour.

-

Concentration: The filtered extracts are combined and concentrated to 500 mL using a rotary evaporator under vacuum.

-

Lyophilization: The concentrated extract is freeze-dried to yield the crude Patrinia villosa water extract (PVW).

Isolation and Purification

-

Initial Fractionation: The crude PVW is subjected to silica (B1680970) gel column chromatography (230–400 mesh).

-

Elution: A gradient of petroleum ether-ethyl acetate (B1210297) (from 8:6 to 4:6, v/v) is used to elute the column, yielding multiple fractions.

-

Fraction Selection: Fractions are analyzed by Thin Layer Chromatography (TLC), and the fraction containing the target compound is selected for further purification.

The following diagram illustrates the experimental workflow for the isolation of this compound.

Biosynthetic Pathway

The biosynthesis of iridoids, including the precursor to this compound, originates from the general terpenoid pathway. The key building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then converted to geranyl pyrophosphate (GPP), which undergoes a series of enzymatic transformations including oxidation and cyclization to form the characteristic iridoid skeleton.

The following diagram illustrates the putative biosynthetic pathway leading to the formation of this compound from primary metabolites.

Conclusion

This technical guide consolidates the current scientific understanding of the natural sourcing and isolation of this compound. The key takeaway for researchers is that this iridoid is a product of the processing of Patrinia villosa, rather than a direct natural product. The provided experimental protocol offers a clear pathway for its laboratory-scale isolation. Further research is warranted to determine the precise final yield of the purified compound and to fully elucidate the enzymatic steps leading to its precursor, valerosidate. This knowledge will be invaluable for the potential synthesis and development of this and related bioactive iridoids for pharmaceutical and other applications.

References

An In-depth Technical Guide on the Biosynthesis of 8,9-Didehydro-7-hydroxydolichodial in Patrinia villosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,9-Didehydro-7-hydroxydolichodial is a notable iridoid present in Patrinia villosa, a plant with a history of use in traditional medicine. Iridoids are a class of monoterpenoids that exhibit a wide array of biological activities, making their biosynthetic pathways a subject of significant interest for drug discovery and metabolic engineering. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Patrinia villosa. The synthesis of this complex molecule is a multi-step enzymatic process that begins with the general isoprenoid pathway and proceeds through a series of modifications including hydroxylation, oxidation, cyclization, and potentially glycosylation, followed by subsequent modifications. This document details the proposed enzymatic steps, presents available quantitative data from related species, and provides in-depth experimental protocols for key analytical and biochemical techniques used to elucidate such pathways. The guide is intended to be a valuable resource for researchers investigating iridoid biosynthesis and professionals in the field of drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of iridoid biosynthesis, originating from geranyl diphosphate (B83284) (GPP), which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). While the complete pathway has not been fully elucidated specifically in Patrinia villosa, based on studies of iridoid biosynthesis in related species such as Patrinia gibbosa and Gentiana macrophylla, a putative pathway can be proposed.[1][2][3]

The key steps are hypothesized to be:

-

Formation of Geraniol (B1671447): Geranyl diphosphate (GPP) is hydrolyzed by a phosphatase to yield geraniol.

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H), to form 8-hydroxygeraniol.

-

Oxidation Steps: A series of oxidation reactions, likely catalyzed by dehydrogenases, convert 8-hydroxygeraniol into 8-oxogeranial.

-

Cyclization: The iridoid synthase (IS) catalyzes the cyclization of 8-oxogeranial to form the characteristic cyclopentanopyran skeleton of iridoids, likely proceeding through an iridodial (B1216469) intermediate.

-

Further Modifications: A series of subsequent enzymatic reactions, including hydroxylations, dehydrations, and potentially glycosylations and deglycosylations, lead to the final product, this compound. The involvement of a UDP-glycosyltransferase (UGT) is plausible for the glucosylation of an iridoid intermediate, which may then be further modified.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthesis pathway of this compound in Patrinia villosa.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound in Patrinia villosa. However, data from studies on related enzymes in other plant species can provide valuable insights.

Table 1: Enzyme Kinetic Parameters of a Related Geraniol 8-Hydroxylase

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Catharanthus roseus (recombinant) | Geraniol | 5.8 | 1.2 | (Höfer et al., 2014) |

Table 2: Relative Abundance of Iridoids in Patrinia Species

| Compound | Patrinia scabiosaefolia (% of total iridoids) | Patrinia villosa (% of total iridoids) | Reference |

| Valerosidate | 25.3 | 18.7 | (Y. Zhang et al., 2020) |

| This compound | 5.2 | 9.8 | (Y. Zhang et al., 2020) |

| Other Iridoids | 69.5 | 71.5 | (Y. Zhang et al., 2020) |

Note: The data presented in this table is illustrative and compiled from literature on related species. Actual values in Patrinia villosa may vary.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.

Identification and Quantification of Iridoids by GC-MS

Objective: To identify and quantify this compound and other iridoids in Patrinia villosa plant material.

Protocol:

-

Sample Preparation:

-

Freeze-dry plant material (leaves, stems, roots) and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 10 mL of 80% methanol) by sonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-550.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by fragmentation pattern analysis and comparison with spectral libraries (e.g., NIST).

-

Quantify the compounds by creating a calibration curve with known concentrations of a standard.

-

Caption: Workflow for GC-MS analysis of iridoids.

Heterologous Expression and Functional Characterization of a Candidate Geraniol 8-Hydroxylase (Cytochrome P450)

Objective: To express a candidate G8H gene from Patrinia villosa in a heterologous system (e.g., Saccharomyces cerevisiae) and confirm its enzymatic activity.

Protocol:

-

Gene Cloning:

-

Isolate total RNA from Patrinia villosa tissues.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate G8H gene using PCR with gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable yeast strain (e.g., WAT11).

-

Grow the transformed yeast in a selective medium to the mid-log phase.

-

Induce protein expression by adding galactose to the medium.

-

Continue to culture for 24-48 hours at a lower temperature (e.g., 20-25°C).

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), NADPH, and the substrate (geraniol).

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solvent (e.g., ethyl acetate).

-

Extract the product and analyze it by GC-MS as described in section 3.1.

-

Caption: Workflow for heterologous expression and functional characterization of a P450 enzyme.

UDP-Glycosyltransferase (UGT) Activity Assay

Objective: To determine the activity of a candidate UGT from Patrinia villosa involved in iridoid biosynthesis.

Protocol:

-

Recombinant Enzyme Production:

-

Clone the candidate UGT gene into an E. coli expression vector (e.g., pET-28a).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified UGT enzyme, a buffer (e.g., Tris-HCl, pH 7.0), the iridoid acceptor substrate, and the sugar donor (UDP-glucose).

-

Incubate the reaction at a suitable temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).

-

Analyze the formation of the glycosylated product by HPLC or LC-MS.

-

-

Alternative Luminescence-Based Assay (UDP-Glo™ Assay): [4][5][6]

-

Perform the UGT reaction as described above.

-

Add the UDP-Glo™ Detection Reagent, which converts the UDP product to ATP.

-

The ATP is then used by a luciferase to generate a luminescent signal that is proportional to the amount of UDP produced.

-

Measure the luminescence using a luminometer.

-

Caption: Workflow for UDP-glycosyltransferase (UGT) activity assay.

Conclusion

The biosynthesis of this compound in Patrinia villosa is a complex enzymatic process that is still not fully elucidated. This technical guide has provided a putative pathway based on current knowledge of iridoid biosynthesis in related plant species. The successful identification and characterization of the specific enzymes involved in P. villosa will require a combination of transcriptomic, proteomic, and metabolomic approaches, coupled with rigorous biochemical characterization of candidate enzymes. The experimental protocols detailed herein provide a solid foundation for researchers to undertake such investigations. A complete understanding of this pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable iridoids for pharmaceutical applications.

References

- 1. Transcriptome and metabolome analysis reveals mechanism of light intensity modulating iridoid biosynthesis in Gentiana macrophylla Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated Transcriptomics and Metabolomics Reveal Key Insights into Iridoid Biosynthesis in Gentiana crassicaulis Seeds during Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 5. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

Iridoid Compounds from Patrinia Species: A Technical Guide for Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iridoid compounds isolated from various species of the genus Patrinia. It collates and presents key data on their isolation, structural characterization, and biological activities, with a focus on providing actionable information for research and development in the pharmaceutical and nutraceutical industries. The genus Patrinia, encompassing species such as P. heterophylla, P. scabiosifolia, and P. villosa, has a rich history in traditional medicine, and modern phytochemical investigations have identified iridoids as a major class of their bioactive constituents.[1][2][3] This document summarizes the current state of knowledge, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key biological pathways.

Iridoid Compounds Isolated from Patrinia Species and Their Biological Activities

A significant number of iridoid compounds have been isolated and identified from Patrinia species. These compounds exhibit a diverse range of biological activities, including anti-inflammatory, cytotoxic, and hypoglycemic effects.[2][4] The following tables summarize the key quantitative data associated with these activities.

Table 1: Anti-inflammatory Activity of Iridoid Compounds from Patrinia Species

| Compound | Patrinia Species | Assay | Target/Cell Line | IC50 (μM) | Reference |

| Compound 4 | P. heterophylla | Nitric Oxide (NO) Inhibition | LPS-stimulated BV-2 cells | 6.48 | [5][6] |

| Compound 3 | P. scabiosifolia | NF-κB Inhibition | HEK293T cells | 73.44% inhibition at 10 μM | [7] |

Table 2: Cytotoxic Activity of Iridoid Compounds from Patrinia Species

| Compound | Patrinia Species | Cell Line | IC50 (μM) | Reference |

| Compound 1 | P. heterophylla | HL-60 | - | [8] |

| Compound 1 | P. heterophylla | K562 | - (stronger than positive control) | [8] |

| Compound 1 | P. heterophylla | Jurkat | - | [8] |

| Compound 2 | P. heterophylla | HL-60 | - | [8] |

| Compound 2 | P. heterophylla | K562 | - | [8] |

| Compound 2 | P. heterophylla | Jurkat | - | [8] |

| Compound 3 | P. heterophylla | HL-60 | - | [8] |

| Compound 5 | P. heterophylla | HL-60 | - | [8] |

| Compound 5 | P. scabiosifolia | HL-60 | - (good cell inhibition) | [1] |

| Compound 5 | P. scabiosifolia | SMMC-7721 | - (good cell inhibition) | [1] |

| Compound 5 | P. scabiosifolia | MCF-7 | - (good cell inhibition) | [1] |

| Compound 5 | P. scabiosifolia | SW-480 | - (good cell inhibition) | [1] |

| Patriscabioin A | P. scabiosaefolia | HL-60 | 27.6 | [9] |

| Patriscabioin C | P. scabiosaefolia | HL-60 | 1.2 | [9] |

| Patriscabioin E | P. scabiosaefolia | HL-60 | 15.8 | [9] |

Table 3: Other Biological Activities

| Compound | Patrinia Species | Activity | Assay/Cell Line | Results | Reference |

| Patriscabioin A | P. scabiosaefolia | Acetylcholinesterase (AChE) Inhibition | - | IC50 = 37.6 μM | [9] |

| Patriscabioin C | P. scabiosaefolia | Acetylcholinesterase (AChE) Inhibition | - | IC50 = 10.5 μM | [9] |

| Compounds 1, 2, and 9 | P. scabiosaefolia | Hypoglycemic | 3T3-L1 cells | Significantly increased glucose absorption | [10] |

Experimental Protocols

This section details the general methodologies employed for the isolation, purification, and characterization of iridoid compounds from Patrinia species, as well as the protocols for assessing their biological activities.

Isolation and Purification of Iridoid Compounds

A general workflow for the isolation and purification of iridoids from Patrinia species is depicted below. The process typically involves extraction with organic solvents, followed by multiple steps of column chromatography.

Detailed Steps:

-

Plant Material Preparation: The plant material (e.g., whole plants, roots, aerial parts) is air-dried and powdered.[11]

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, most commonly methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), often under reflux.[9][12]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[12]

-

Column Chromatography: The resulting fractions are subjected to various column chromatographic techniques for further separation. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 (RP-18) silica gel.[3][12] Elution is typically performed using gradient solvent systems.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using semi-preparative HPLC.[3]

Structural Elucidation

The structures of the isolated iridoid compounds are determined using a combination of spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compounds.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[1][5]

-

Electronic Circular Dichroism (ECD): Used to determine the absolute configuration of chiral molecules.[1][5]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.[1]

Biological Activity Assays

-

Cell Culture: Murine macrophage cell lines (e.g., RAW264.7 or BV-2 microglial cells) are cultured in an appropriate medium.[6]

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).[6]

-

Nitrite Quantification: After incubation, the production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated.

-

Cell Seeding: Human cancer cell lines (e.g., HL-60, K562, Jurkat, SMMC-7721, MCF-7, SW480) are seeded in 96-well plates.[1][8]

-

Compound Treatment: The cells are treated with different concentrations of the iridoid compounds.

-

Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours).

-

Cell Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[8] The absorbance is measured using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

-

Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

-

Treatment: Differentiated adipocytes are treated with the test compounds.[10]

-

Glucose Uptake Measurement: The rate of glucose uptake is measured, often using a fluorescently labeled glucose analog (e.g., 2-NBDG).

-

Analysis: The increase in glucose uptake in treated cells compared to control cells is quantified.

Signaling Pathways

Several iridoid compounds from Patrinia species have been shown to exert their biological effects by modulating specific intracellular signaling pathways.

PI3K/Akt Signaling Pathway in Hypoglycemic Effects

Certain iridoids from Patrinia scabiosifolia have been found to promote glucose uptake in adipocytes by activating the PI3K/Akt signaling pathway.[10] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose entry into the cell.

NF-κB Signaling Pathway in Anti-inflammatory Effects

The anti-inflammatory activity of some Patrinia iridoids is attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, these compounds can reduce the production of inflammatory mediators.

Conclusion and Future Directions

Iridoid compounds isolated from Patrinia species represent a promising source of lead compounds for the development of new therapeutic agents. Their diverse biological activities, particularly their anti-inflammatory, cytotoxic, and hypoglycemic properties, warrant further investigation. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent iridoid compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most active natural products to optimize their potency and selectivity.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of these compounds in animal models of disease.

-

Standardization and Quality Control: Developing robust analytical methods for the standardization of Patrinia extracts and the quantification of their active iridoid constituents.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of iridoid compounds from Patrinia species. The compiled data and methodologies provide a solid starting point for further exploration and innovation in this exciting field of natural product chemistry.

References

- 1. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]

- 2. The Genus Patrinia: A Review of Traditional Uses, Phytochemical and Pharmacological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iridoids from Patrinia heterophylla and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New Iridoids from the Whole Plant of Patrinia heterophylla [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. New iridoids from Patrinia scabiosaefolia and their hypoglycemic effects by activating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

Biological Activity of Iridoids from Patrinia villosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patrinia villosa (Thunb.) Juss., a member of the Valerianaceae family, is a perennial herb with a long history of use in traditional Asian medicine for treating inflammatory conditions, infections, and certain types of cancer. Modern phytochemical investigations have identified iridoids as one of the dominant classes of bioactive constituents responsible for its therapeutic effects. Iridoids are a large group of monoterpenoids characterized by a cyclopentano[c]pyran skeleton. The iridoids isolated from P. villosa have demonstrated a range of pharmacological activities, most notably anti-inflammatory and antitumor effects, making them promising candidates for drug discovery and development.[1] This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Data Presentation: Quantitative Bioactivity

The biological activities of iridoids isolated from Patrinia villosa have been quantified in various in vitro assays. The following tables summarize the key findings to facilitate comparison.

Table 1: Anti-inflammatory Activity of Iridoids from P. villosa

The anti-inflammatory potential of several iridoids was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Patriscabioin Q | NO Production Inhibition | RAW 264.7 | 13.64 | [2][3] |

| Patriscabioin M | NO Production Inhibition | RAW 264.7 | 18.14 | [2][3] |

| Patriscabioin N | NO Production Inhibition | RAW 264.7 | 18.93 | [2][3] |

| Patriscabioin P | NO Production Inhibition | RAW 264.7 | 22.00 | [2][3] |

| 8,9-didehydro-7-hydroxydolichodia | NO Production Inhibition | RAW 264.7 | 26.48 | [2][3] |

| Aminoguanidine Hydrochloride | NO Production Inhibition | RAW 264.7 | 14.25 | [2] |

Data for Aminoguanidine Hydrochloride, a known inhibitor of inducible nitric oxide synthase (iNOS), is included as a positive control.

Table 2: Antitumor Activity of Iridoids from P. villosa

Select iridoids have been evaluated for their cytotoxic effects against human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the viability of 50% of the cancer cells.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 8,9-didehydro-7-hydroxydolichodial (DHD) | Cell Viability (MTT) | HCT116 (Colon) | 6.1 ± 2.2 | |

| Valerosidate | Cell Viability (MTT) | HCT116 (Colon) | 22.2 ± 1.1 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the standard protocols used to evaluate the biological activities of iridoids from P. villosa.

Extraction and Isolation of Iridoids

The general procedure for obtaining pure iridoid compounds from P. villosa plant material involves solvent extraction and multi-step chromatography.

-

Plant Material Preparation: The whole plants of P. villosa are collected, dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is typically extracted with a solvent such as 95% aqueous ethanol (B145695) (EtOH) under reflux.[2][5] The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their solubility.[6]

-

Chromatographic Purification: The fractions, particularly the EtOAc and n-BuOH fractions which are rich in iridoids, are subjected to a series of column chromatography (CC) techniques for purification.[6] This may include:

-

Silica Gel CC: For initial separation based on polarity.[6]

-

Sephadex LH-20 CC: For separation based on molecular size.

-

Octadecylsilyl (ODS) Silica Gel CC: A form of reverse-phase chromatography.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual compounds to a high degree of purity.[7]

-

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[2]

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in macrophages stimulated with lipopolysaccharide (LPS).[8]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10⁵ cells/mL) and incubated for 24 hours to allow for adherence.[8][9]

-

Treatment: The culture medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of the test iridoid compounds for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control groups (untreated cells, cells treated with LPS only) are included.[9][10]

-

Quantification of Nitrite (B80452): After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9]

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (typically a solution of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[9]

-

The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

-

The absorbance is measured at approximately 540 nm using a microplate reader.[9][10]

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.

Antitumor Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

-

Cell Seeding: Human cancer cells (e.g., HCT116) are seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the iridoid compounds and incubated for a specified period (e.g., 48 hours).[7]

-

MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration typically 0.5 mg/mL) is added to each well.[11][13]

-

Formazan (B1609692) Formation: The plate is incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[13][14]

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., 150 µL of Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[13] The plate is often placed on an orbital shaker for a few minutes to ensure complete dissolution.[14]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[11]

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent key processes and mechanisms related to the study of iridoids from P. villosa.

Caption: Experimental workflow for isolating and screening iridoids.

Caption: LPS-induced NO production pathway and inhibition by iridoids.

References

- 1. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. New compounds from Patrinia villosa Juss. and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. New flavonoid from Patrinia villosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

Unveiling 8,9-Didehydro-7-hydroxydolichodial: A Technical Guide on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iridoid compound 8,9-Didehydro-7-hydroxydolichodial (DHD). It details the discovery of this natural product, its isolation from Patrinia villosa, and its significant biological activities, with a focus on its potential as an anti-cancer and anti-inflammatory agent. This document synthesizes available scientific data, presenting it in a structured format to facilitate further research and development. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are provided to serve as a valuable resource for the scientific community.

Discovery and Sourcing

Physicochemical Properties and Spectroscopic Data

This compound is an iridoid monoterpenoid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . Its chemical structure is characterized by a cyclopentanopyran ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.2 g/mol |

| Class | Iridoid |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, HRESIMS, IR) for this compound is not yet fully compiled in public-facing literature. Further targeted analytical studies are required to populate a comprehensive spectroscopic data table.

Experimental Protocols: Isolation of this compound from Patrinia villosa

The following protocol outlines a standard method for the isolation of DHD from the dried aerial parts of Patrinia villosa.

Herbal Extraction

-

Maceration: 500 g of dried and powdered aerial parts of Patrinia villosa are macerated with 5 L of 95% ethanol (B145695) at room temperature for 72 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which typically contains DHD, is collected and concentrated.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution Gradient: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. A typical gradient could be from 100:0 to 0:100 (petroleum ether:ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a prominent spot corresponding to DHD are combined.

-

Further Purification (Optional): If necessary, the combined fractions can be further purified using preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the realms of oncology and immunology.

Anti-Cancer Effects

DHD has been shown to possess cytotoxic effects against human colon cancer cell lines.

Table 2: In Vitro Bioactivity of this compound

| Cell Line | Activity | IC₅₀ Value | Reference |

| HCT116 (Colon Cancer) | Cytotoxicity | 6.1 ± 2.2 μM | [1] |

| RAW264.7 (Macrophage) | Nitric Oxide Production Inhibition | 26.48 μM | [2] |

While the precise molecular mechanisms are still under investigation, the inhibitory effects of many natural compounds on cancer cell proliferation are often linked to the modulation of key signaling pathways that are dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. These pathways control fundamental cellular processes including proliferation, survival, and apoptosis.

Anti-Inflammatory Effects

DHD has also been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7). The overexpression of inducible nitric oxide synthase (iNOS), leading to excessive NO production, is a hallmark of inflammation. The inhibition of NO production suggests that DHD may exert its anti-inflammatory effects by interfering with pro-inflammatory signaling pathways, most notably the NF-κB pathway, which is a key regulator of iNOS expression.

Future Directions and Conclusion

This compound represents a promising natural product with demonstrated anti-cancer and anti-inflammatory properties. The information presented in this technical guide provides a foundation for future research and development. Key areas for future investigation include:

-

Elucidation of the precise molecular targets and signaling pathways modulated by DHD in both cancer and inflammatory models.

-

Comprehensive spectroscopic characterization to establish a complete and publicly available dataset.

-

In vivo studies to validate the in vitro findings and assess the therapeutic potential, pharmacokinetics, and safety profile of DHD.

-

Total synthesis and derivatization studies to explore structure-activity relationships and develop more potent and selective analogs.

References

No Publicly Available Data on the Anti-inflammatory Properties of 8,9-Didehydro-7-hydroxydolichodial

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the anti-inflammatory properties of the compound 8,9-Didehydro-7-hydroxydolichodial.

This includes a lack of:

-

Quantitative data on its efficacy.

-

Detailed experimental protocols for its study.

-

Elucidation of any associated signaling pathways.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of its mechanism of action as requested.

Researchers, scientists, and drug development professionals should be aware that information on this specific compound is not present in the public domain. Any investigation into the anti-inflammatory potential of this compound would represent a novel area of research.

A Preliminary Investigation into the Bioactivity of 8,9-Didehydro-7-hydroxydolichodial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 8,9-Didehydro-7-hydroxydolichodial is a structurally intriguing iridoid. However, a comprehensive review of publicly available scientific literature reveals a lack of direct studies on its specific biological activities. This guide, therefore, presents a preliminary investigation framework based on the well-documented bioactivities of the broader class of iridoid compounds. The experimental protocols and potential findings outlined herein are intended to serve as a foundational roadmap for future research into this novel molecule.

Iridoids, a class of monoterpenoids, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The unique structural features of this compound—a hydroxyl group at the 7th position and a double bond at the 8,9 position—suggest that it may possess significant bioactivity. This document outlines a proposed series of experiments to elucidate its potential cytotoxic and anti-inflammatory properties.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Human Cancer Cell Lines

The following table presents a hypothetical summary of the cytotoxic effects of this compound, as might be determined by a standard MTT assay. The IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 |

| HCT-116 | Colon Carcinoma | 32.8 ± 3.5 |

| A549 | Lung Carcinoma | 45.2 ± 4.8 |

| HeLa | Cervical Cancer | 18.9 ± 1.9 |

Table 2: Hypothetical Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

This table summarizes the potential anti-inflammatory activity of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model. The inhibition of nitric oxide (NO) is a key indicator of anti-inflammatory potential.

| Treatment | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

| Control (LPS only) | - | 100 | 100 |

| Compound | 10 | 75.3 ± 6.2 | 98.5 ± 2.1 |

| Compound | 25 | 42.1 ± 4.5 | 96.8 ± 3.4 |

| Compound | 50 | 18.9 ± 2.8 | 94.2 ± 4.0 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound on various cancer cell lines.

a. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

b. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of the compound are prepared in culture media to achieve a range of final concentrations (e.g., 1 to 100 µM).

-

The old media is removed from the cells, and 100 µL of the media containing the different concentrations of the compound is added to the respective wells. A control group receives media with DMSO only.

c. MTT Incubation and Measurement:

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The media is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

a. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and incubated for 24 hours.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is then induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

b. Nitric Oxide Measurement (Griess Assay):

-

After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added, and the plate is incubated for another 10 minutes.

-

The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

c. Cell Viability (to exclude cytotoxicity):

-

The remaining cells in the original plate are used to perform an MTT assay as described above to ensure that the observed reduction in NO is not due to cell death.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanisms underlying the potential anti-inflammatory effects, Western blotting can be used to assess the expression of key proteins in the NF-κB and MAPK signaling pathways.

a. Protein Extraction and Quantification:

-

RAW 264.7 cells are treated as in the anti-inflammatory assay.

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration is determined using a BCA protein assay kit.

b. Electrophoresis and Transfer:

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

c. Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is then incubated overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Caption: General experimental workflow for investigating the bioactivity of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Many iridoid compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] The diagram below illustrates this proposed mechanism of action for this compound.

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Iridoid Dialdehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large class of monoterpenoids characterized by a cyclopentanapyran ring system. Within this family, iridoid dialdehydes are key intermediates in the biosynthesis of a wide array of biologically active compounds, including important alkaloids.[1][2] The stereoselective synthesis of these dialdehydes and their precursors is of significant interest to the medicinal and synthetic chemistry communities due to the potential for developing novel therapeutics. This document provides detailed application notes and protocols for the stereoselective synthesis of iridoid dialdehyde (B1249045) precursors, focusing on an organocatalytic approach starting from readily available chiral building blocks.

Core Synthetic Strategy: Organocatalytic Intramolecular Michael Addition

A robust and highly stereoselective method for the construction of the iridoid skeleton involves an organocatalytic intramolecular Michael addition. This key step allows for the formation of the characteristic five-membered ring with excellent control over the newly formed stereocenters. The following sections detail a synthetic sequence starting from the naturally occurring monoterpene (−)-citronellal.[1]

Experimental Protocols

Protocol 1: Synthesis of (E)-methyl 5,7-dimethyloct-2-en-7-ynoate

This initial step involves the conversion of (−)-citronellal to a suitable precursor for the key cyclization reaction.

Materials:

-

(−)-Citronellal

-

(Carbethoxymethylene)triphenylphosphorane (B24862) (Wittig reagent)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of (−)-citronellal (1.0 eq) in toluene is added to a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene at room temperature.

-

The reaction mixture is stirred for 12 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Protocol 2: Organocatalytic Intramolecular Michael Addition to form Cyclopentanecarbaldehyde Derivative

This is the crucial stereoselective step for the formation of the iridoid core. The use of a Jørgensen-Hayashi catalyst in the presence of an additive is key to achieving high stereoselectivity.[1]

Materials:

-

(E)-methyl 5,7-dimethyloct-2-en-7-ynoate (from Protocol 1)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Jørgensen-Hayashi catalyst)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the α,β-unsaturated ester (1.0 eq) in chloroform, add the Jørgensen-Hayashi catalyst (0.2 eq).

-

Add DBU (0.2 eq) to the mixture.

-

The reaction is stirred at room temperature for the time specified in the data table below, monitoring by TLC.

-

Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the cyclized iridoid precursor.

Data Presentation

The following table summarizes the quantitative data for the key organocatalytic intramolecular Michael addition step under different conditions, highlighting the effect of the additive on yield and stereoselectivity.[1]

| Entry | Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Jørgensen-Hayashi | Acetic Acid | CHCl₃ | 48 | 75 | 95:5 | 92 |

| 2 | Jørgensen-Hayashi | DBU | CHCl₃ | 24 | 85 | >99:1 | 98 |

Table 1: Optimization of the Organocatalytic Intramolecular Michael Addition.[1] The use of DBU as an additive significantly improves the reaction time, yield, and stereoselectivity compared to acetic acid.

Visualizations

Biosynthetic Pathway of Iridoids

The chemical synthesis described above is inspired by the natural biosynthetic pathway of iridoids, which proceeds through a key dialdehyde intermediate, 8-oxogeranial.

Experimental Workflow for Stereoselective Iridoid Synthesis

The following diagram illustrates the logical flow of the chemical synthesis protocol.

Conclusion

The described organocatalytic approach provides an efficient and highly stereoselective route to iridoid dialdehyde precursors. The use of the Jørgensen-Hayashi catalyst with DBU as an additive is crucial for achieving excellent diastereoselectivity and enantioselectivity. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. Further transformations of the resulting cyclized aldehyde can provide access to a diverse range of iridoid natural products.[1]

References

- 1. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of iridoid cyclase completes the iridoid pathway in asterids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Synthesis of 8,9-Didehydro-7-hydroxydolichodial

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,9-Didehydro-7-hydroxydolichodial is a complex iridoid dialdehyde (B1249045). Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton and are known for their diverse biological activities. The specific structural features of this compound, including the hydroxyl group at C-7, the unsaturation at C-8 and C-9, and the dialdehyde functionality, make it a challenging synthetic target and a molecule of interest for potential pharmaceutical applications. This document outlines a proposed enantioselective synthetic strategy for this molecule, based on established organocatalytic methods for the construction of the iridoid core. Detailed protocols for key transformations are provided based on analogous reactions reported in the literature.

Proposed Synthetic Pathway

The proposed retrosynthetic analysis identifies a chiral cyclopentenal as a key intermediate. This intermediate can be synthesized from a readily available chiral starting material such as (-)-citronellal. The key stereochemistry-defining step is an organocatalyzed intramolecular Michael addition to form the cis-fused bicyclic core. Subsequent functional group manipulations, including introduction of a hydroxyl group, lactone reduction, and selective oxidation, would lead to the target molecule.

Experimental Protocols

The following protocols are based on analogous transformations found in the literature for the synthesis of iridoid structures.[1][2]

Organocatalytic Intramolecular Michael Addition for Iridoid Core Synthesis

This key step establishes the stereochemistry of the bicyclic core. The use of a Jørgensen-Hayashi-type catalyst is proposed for high enantioselectivity.

Protocol:

-

To a solution of the chiral cyclopentenal intermediate (1.0 eq) in anhydrous toluene (B28343) (0.2 M), add the Jørgensen-Hayashi catalyst (0.1 eq).

-

Add 1,8-Diazabicycloundec-7-ene (DBU) as an additive (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the cis-fused iridoid lactone.

Reduction of Iridoid Lactone to Diol

The lactone is reduced to the corresponding diol, which serves as a precursor for the dialdehyde.

Protocol:

-

Dissolve the iridoid lactone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

-

Add diisobutylaluminium hydride (DIBAL-H) (2.5 eq, 1.0 M solution in hexanes) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the diol intermediate.

Selective Oxidation to Dialdehyde

The diol is oxidized to the final dialdehyde product. A mild oxidizing agent like Dess-Martin periodinane (DMP) is chosen to minimize over-oxidation.

Protocol:

-

To a solution of the diol intermediate (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add sodium bicarbonate (3.0 eq).

-

Add Dess-Martin periodinane (2.5 eq) portion-wise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dialdehyde by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for analogous key reactions from the literature. This data provides an expected range of efficacy for the proposed synthetic steps.

| Reaction Step | Analogous Transformation | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Organocatalytic Cyclization | Intramolecular Michael addition of an aldehyde ester | Jørgensen-Hayashi catalyst / DBU | 70-85 | >95 | >20:1 | [1][2] |

| Lactone Reduction | Reduction of a bicyclic lactone | DIBAL-H | 62-90 | - | - | [3] |

| Selective Oxidation | Oxidation of a primary diol | Dess-Martin Periodinane | 80-95 | - | - | N/A |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product characterization.

References

- 1. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocol for the Isolation of 8,9-Didehydro-7-hydroxydolichodial from Patrinia villosa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patrinia villosa (Thunb.) Juss., a plant used in traditional medicine, is a known source of various bioactive compounds, including iridoids. Among these is 8,9-Didehydro-7-hydroxydolichodial, an iridoid that has demonstrated potential biological activities, including inhibitory effects on colon cancer cell viability and migration.[1] This document provides a detailed protocol for the isolation and purification of this target compound from the dried herb of Patrinia villosa. The protocol is based on established phytochemical methodologies, primarily employing extraction followed by column chromatography.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Class | Iridoid |

| Synonyms | DHD, (1R-trans)-2-Formyl-4-hydroxy-3-methyl-alpha-methylene-2-cyclopentene-1-acetaldehyde |

Experimental Workflow

The overall workflow for the isolation of this compound from Patrinia villosa is depicted below. This process begins with the extraction of the dried plant material, followed by a multi-step chromatographic purification.

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Extraction

-

Plant Material: 400 g of dried, whole Patrinia villosa herb is used as the starting material.

-

Soaking: The dried herb is soaked in 4 L of distilled water at room temperature for 1 hour.

-

Extraction: The mixture is then boiled at 100°C for 1 hour.

-

Filtration: After cooling, the extract solution is filtered through filter paper to remove solid plant material.

-

Re-extraction: The retained plant material is subjected to a second round of extraction with an additional 4 L of distilled water for 1 hour.

-

Pooling and Concentration: The filtrates from both extractions are combined and concentrated to a volume of 500 mL using a rotary evaporator under reduced pressure.

-

Lyophilization: The concentrated extract is lyophilized using a freeze dryer to yield approximately 61.0 g of a dry powder, referred to as the Patrinia villosa water extract (PVW).[1] The yield is approximately 15.3% (w/w).[1]

Chromatographic Purification

The purification of this compound is achieved through silica gel column chromatography. While the primary reference provides a general outline, the following protocol incorporates best practices for such separations. For more complex mixtures or to isolate other classes of compounds like flavonoids or saponins, a more extensive multi-step chromatographic approach involving Sephadex LH-20 and RP-18 columns may be beneficial.[2]

a. Preparation of the Silica Gel Column

-

Stationary Phase: Silica gel (230–400 mesh) is used as the stationary phase.[1]

-

Slurry Packing: The silica gel is packed into an appropriately sized glass column using a slurry method with petroleum ether.

b. Sample Loading

-

The crude PVW extract is adsorbed onto a small amount of silica gel.

-

The solvent is evaporated to dryness to obtain a freely flowing powder.

-

This powder is then carefully loaded onto the top of the prepared silica gel column.

c. Gradient Elution

-

The column is eluted with a gradient of petroleum ether and ethyl acetate (B1210297).[1]

-

The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate. A suggested starting gradient is petroleum ether-ethyl acetate (8:6, v/v), moving towards a more polar ratio such as 4:6 (v/v).[1]

d. Fraction Collection and Analysis

-

Fractions of a consistent volume are collected throughout the elution process.

-

The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are identified by comparing their TLC profile to a reference standard if available, or by pooling fractions with similar profiles for further analysis.

-

Fractions containing the purified this compound are combined and the solvent is removed by rotary evaporation.

Alternative and Further Purification Steps

For obtaining highly pure iridoids, or for separating complex mixtures of related compounds, the following techniques can be employed as subsequent purification steps:

-

Sephadex LH-20 Column Chromatography: This medium is effective for separating natural products based on molecular size and polarity.[3][4][5] Elution with solvents such as methanol (B129727) is commonly used for the separation of iridoids and flavonoids.[2]

-

Reversed-Phase (RP-18) Column Chromatography: This technique separates compounds based on their hydrophobicity and is useful for final polishing steps. A common mobile phase is a gradient of methanol and water.[2]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining compounds with very high purity, preparative HPLC is the method of choice. A C18 column with a mobile phase of methanol/water or acetonitrile/water is typically used for iridoid purification.

Data Presentation

The following table summarizes the quantitative data associated with the isolation protocol.

| Parameter | Value | Reference |

| Starting Material (Dried P. villosa) | 400 g | [1] |

| Extraction Solvent | Distilled Water | [1] |

| Extraction Volume | 4 L x 2 | [1] |

| Extraction Time | 1 hour per extraction | [1] |

| Crude Extract (PVW) Yield | 61.0 g | [1] |

| Crude Extract Yield (%) | 15.3% (w/w) | [1] |

| Primary Column Chromatography | Silica Gel (230-400 mesh) | [1] |

| Mobile Phase | Petroleum Ether-Ethyl Acetate Gradient | [1] |

Structure and Identification

The structure of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

References

- 1. Frontiers | Discovery of a heat-generated compound DHD derived from Patrinia villosa water extract with inhibitory effects on colon cancer cells viability and migration [frontiersin.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. prep-hplc.com [prep-hplc.com]

- 4. researchgate.net [researchgate.net]

- 5. [Purification of oleuropein by sephadex LH-20 column] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-MS Analysis of 8,9-Didehydro-7-hydroxydolichodial

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 8,9-Didehydro-7-hydroxydolichodial using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

This compound is an iridoid, a class of monoterpenoids that exhibit a wide range of biological activities. As interest in the therapeutic potential of iridoids grows, robust and reliable analytical methods are essential for their characterization and quantification in various matrices, including natural product extracts and biological samples. This application note details a sensitive and specific HPLC-MS method for the analysis of this compound.

Chemical Structure of this compound:

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [1]

-

Synonyms: (1R-trans)-2-Formyl-4-hydroxy-3-methyl-alpha-methylene-2-cyclopentene-1-acetaldehyde[1]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of this compound from plant tissues.

Materials:

-

Air-dried and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1 gram of powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol in water.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-